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molecular formula C8H6N2O B143157 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 4649-09-6

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B143157
M. Wt: 146.15 g/mol
InChI Key: KAIWRKYDYWYFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696229B2

Procedure details

Into a 250 mL round bottom flask was placed 1H-pyrrolo[2,3-b]pyridine (10 g, 84.75 mmol). To this was added HMTA (hexamethylenetetramine) (17.8 g, 126.99 mmol). Addition of acetic acid (36 mL) was next. To the mixture was added H2O (70 mL). The resulting solution was allowed to react, with stirring, for 4 hours while the temperature was maintained at reflux in a bath of oil. The resulting solution was diluted with 200 mL of H2O. The reaction mixture was cooled. A filtration was performed and the filtrate cake was washed with H2O. This resulted in 7.5 g (61%) of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.C1N2CN3CN(C2)CN1C3.[C:20](O)(=[O:22])C>O>[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([CH:20]=[O:22])=[CH:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 4 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a bath of oil
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
A filtration
WASH
Type
WASH
Details
the filtrate cake was washed with H2O
CUSTOM
Type
CUSTOM
Details
This resulted in 7.5 g (61%) of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a white solid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
N1C=C(C=2C1=NC=CC2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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